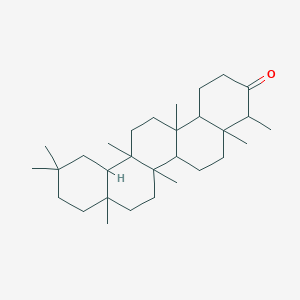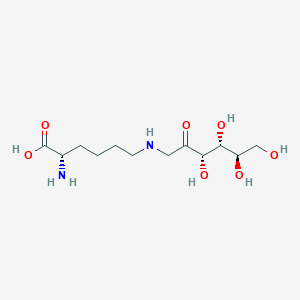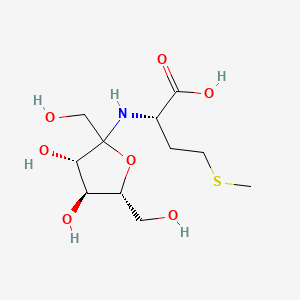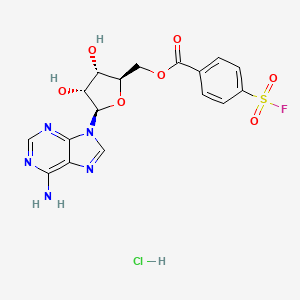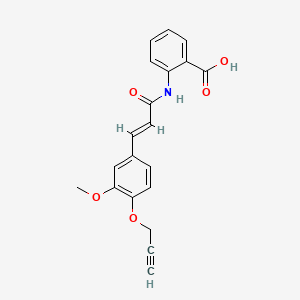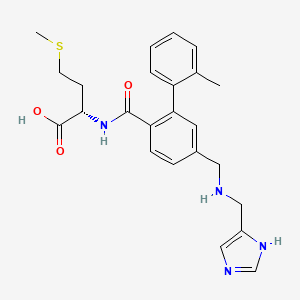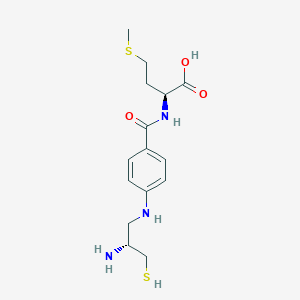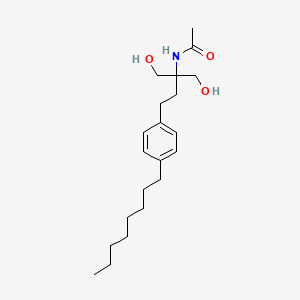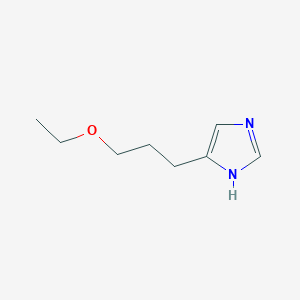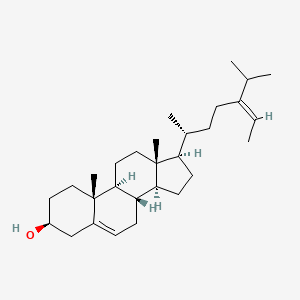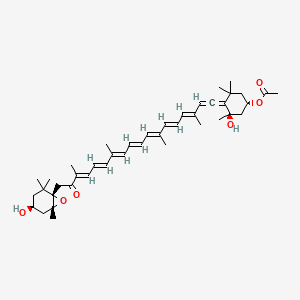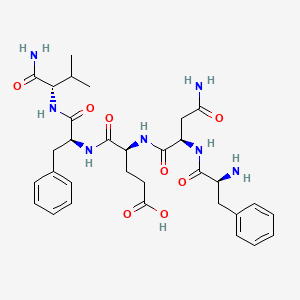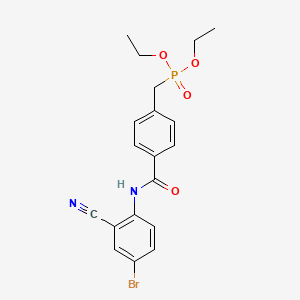
Ibrolipim
Vue d'ensemble
Description
Ibrolipim, également connu sous le nom de NO-1886, est un médicament hypocholestérolémiant de la famille des statines. Il agit comme un activateur de la lipase lipoprotéique, ce qui contribue à accélérer l'oxydation des acides gras. Ce composé a suscité l'attention en raison de son potentiel pour contrôler les niveaux de lipides sanguins, réduisant ainsi le risque de maladie cardiaque .
Applications De Recherche Scientifique
Ibrolipim has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study lipoprotein lipase activation and its effects on lipid metabolism.
Biology: Investigated for its role in regulating lipid levels in biological systems and its potential therapeutic effects on metabolic disorders.
Medicine: Explored for its potential in treating hyperlipidemia, atherosclerosis, and other cardiovascular diseases.
Industry: Used in the development of new lipid-lowering drugs and formulations.
Mécanisme D'action
Target of Action
Ibrolipim, also known as NO-1886, is a cholesterol-lowering drug that primarily targets Lipoprotein Lipase (LPL) . LPL is a rate-limiting enzyme that hydrolyzes circulating triglyceride-rich lipoproteins such as very low-density lipoproteins and chylomicrons .
Mode of Action
This compound acts as an activator of LPL . By stimulating LPL, it enhances the hydrolysis of triglycerides, leading to a decrease in circulating lipid levels . Additionally, it has been found to upregulate the expression of ATP-binding membrane cassette transporters A-1 (ABCA1) and G-1 (ABCG1), which are involved in cholesterol transport .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the lipid metabolism pathway . By activating LPL, this compound accelerates the breakdown of triglycerides into free fatty acids and glycerol . Furthermore, it influences the Liver X Receptor alpha (LXRα) signaling pathway , leading to increased expression of ABCA1 and ABCG1, which promote cholesterol efflux .
Result of Action
The activation of LPL and the subsequent acceleration of triglyceride breakdown result in a lowering of blood lipid levels . This can help stave off heart disease . Additionally, the upregulation of ABCA1 and ABCG1 leads to increased cholesterol efflux, further contributing to the cholesterol-lowering effect of this compound .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors such as diet. For instance, in a study conducted on minipigs fed a high-sucrose and high-fat diet, this compound was found to suppress lipid accumulation and increase LPL expression in the kidneys . This suggests that this compound’s action can be modulated by dietary factors and potentially other environmental conditions.
Analyse Biochimique
Biochemical Properties
Ibrolipim plays a significant role in biochemical reactions, particularly those involving lipoprotein lipase (LPL). It interacts with LPL, an enzyme crucial for the metabolism of lipoproteins . The nature of these interactions involves the activation of LPL, which in turn influences lipid accumulation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing lipid accumulation and increasing LPL in the kidneys . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically LPL. It activates LPL, leading to changes in gene expression and a decrease in lipid accumulation .
Temporal Effects in Laboratory Settings
Over time, this compound has shown to maintain its stability and effectiveness in laboratory settings. It continues to suppress lipid accumulation and increase LPL expression in long-term in vitro or in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, minipigs fed a high-sucrose and high-fat diet (HSFD) with 0.1 g/kg/day this compound showed a decrease in weight gain, plasma glucose, insulin, triglyceride, and urinary albumin concentrations .
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. It interacts with enzymes such as LPL and influences metabolic flux and metabolite levels .
Transport and Distribution
Its effects on lipid accumulation suggest it may interact with lipid transporters or binding proteins .
Subcellular Localization
Given its role in lipid metabolism, it may be localized to compartments or organelles involved in these processes .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Ibrolipim est synthétisé par un processus en plusieurs étapes. Le nom IUPAC préféré pour this compound est diéthyl (4-[(4-bromo-2-cyanophényl)carbamoyl]phényl)méthylphosphonate. La synthèse implique la réaction de l'isocyanate de 4-bromo-2-cyanophényle avec la 4-(diéthoxyphosphorylméthyl)aniline dans des conditions contrôlées .
Méthodes de production industrielle
La production industrielle d'this compound implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Le processus comprend généralement des étapes telles que la purification et la cristallisation pour obtenir le produit final sous sa forme souhaitée .
Analyse Des Réactions Chimiques
Types de réactions
Ibrolipim subit diverses réactions chimiques, notamment:
Oxydation: Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, conduisant à la formation de produits oxydés.
Réduction: Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, résultant en des produits réduits.
Substitution: Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, conduisant à la formation de produits substitués.
Réactifs et conditions communs
Les réactifs courants utilisés dans les réactions d'this compound comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions varient en fonction du produit souhaité et de la réaction spécifique effectuée .
Principaux produits formés
Les principaux produits formés à partir des réactions d'this compound comprennent divers dérivés oxydés, réduits et substitués. Ces produits sont souvent utilisés dans des recherches et développements ultérieurs pour explorer de nouvelles applications et des utilisations thérapeutiques potentielles .
Applications de la recherche scientifique
This compound a un large éventail d'applications de recherche scientifique, notamment:
Chimie: Utilisé comme composé modèle pour étudier l'activation de la lipase lipoprotéique et ses effets sur le métabolisme des lipides.
Biologie: Étudié pour son rôle dans la régulation des niveaux de lipides dans les systèmes biologiques et ses effets thérapeutiques potentiels sur les troubles métaboliques.
Médecine: Exploré pour son potentiel dans le traitement de l'hyperlipidémie, de l'athérosclérose et d'autres maladies cardiovasculaires.
Industrie: Utilisé dans le développement de nouveaux médicaments et formulations hypolipidémiants.
Mécanisme d'action
This compound exerce ses effets en activant la lipase lipoprotéique, une enzyme qui joue un rôle crucial dans le métabolisme des lipides. Cette activation conduit à une augmentation de la dégradation des triglycérides en acides gras libres et en glycérol, qui sont ensuite utilisés par l'organisme pour la production d'énergie. Les cibles moléculaires d'this compound comprennent les transporteurs de cassette de liaison à l'ATP A-1 (ABCA1) et G-1 (ABCG1), qui sont impliqués dans l'efflux de cholestérol et l'homéostasie lipidique .
Comparaison Avec Des Composés Similaires
Composés similaires
Atorvastatine: Une autre statine utilisée pour abaisser les niveaux de cholestérol en inhibant l'enzyme HMG-CoA réductase.
Simvastatine: Semblable à l'atorvastatine, elle inhibe également la HMG-CoA réductase et est utilisée pour gérer l'hyperlipidémie.
Rosuvastatine: Une statine puissante qui abaisse les niveaux de cholestérol en inhibant la HMG-CoA réductase.
Unicité d'Ibrolipim
This compound est unique dans son mécanisme d'action car il active la lipase lipoprotéique plutôt qu'inhiber la HMG-CoA réductase comme les autres statines. Ce mécanisme distinct permet une approche différente de la gestion des niveaux de lipides et offre des avantages potentiels dans le traitement des affections liées au métabolisme des lipides .
Propriétés
IUPAC Name |
N-(4-bromo-2-cyanophenyl)-4-(diethoxyphosphorylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrN2O4P/c1-3-25-27(24,26-4-2)13-14-5-7-15(8-6-14)19(23)22-18-10-9-17(20)11-16(18)12-21/h5-11H,3-4,13H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPRTURMJVWXURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)C#N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrN2O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20157989 | |
| Record name | Ibrolipim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133208-93-2 | |
| Record name | Diethyl [[4-[[(4-bromo-2-cyanophenyl)amino]carbonyl]phenyl]methyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133208-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ibrolipim [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133208932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ibrolipim | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20157989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IBROLIPIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07H1561618 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
